N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide
Description
Chemical Structure: N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide (CAS: 2140803-83-2) is a sulfonamide derivative featuring a 4-cyanobenzenesulfonyl group linked to a dimethylmethanimidamide moiety. The sulfonyl group (-SO₂-) and the electron-withdrawing cyano (-CN) substituent on the benzene ring contribute to its unique electronic and steric properties .
Synthesis and Applications: This compound is synthesized via sulfonylation reactions, likely involving 4-cyanobenzenesulfonyl chloride and dimethylmethanimidamide precursors .
Properties
IUPAC Name |
N'-(4-cyanophenyl)sulfonyl-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13(2)8-12-16(14,15)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHUCQYCIBZOU-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Properties
The molecular structure of N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide comprises a 4-cyanophenylsulfonyl group linked to a dimethylmethanimidamide moiety. Key properties include:
- Molecular weight : 237.28 g/mol
- SMILES : CN(C)C=NS(=O)(=O)C₁=CC=C(C=C₁)C#N
- XLogP3-AA : 0.9, indicating moderate hydrophobicity
- Rotatable bonds : 3, suggesting conformational flexibility
The sulfonyl group and cyanophenyl substituent contribute to its reactivity, enabling applications in covalent inhibition and prodrug design.
Synthetic Pathways
Preparation of 4-Cyanobenzenesulfonyl Chloride
4-Cyanobenzenesulfonyl chloride (C₇H₄ClNO₂S) serves as the critical intermediate. Two methods are documented:
Method 1: Chlorosulfonation of 4-Cyanobenzene
- Reagents : Chlorosulfonic acid (ClSO₃H, 2.5 equiv), 4-cyanobenzene.
- Conditions : Stir at 0–5°C for 4 hr under N₂.
- Workup : Quench with ice-water, extract with DCM, and treat with PCl₅ (1.1 equiv) in refluxing toluene.
- Yield : 68–72%.
Method 2: Oxidation of 4-Cyanophenyl Thioether
- Reagents : NaIO₄ (2.3 equiv) in H₂O/DCM.
- Conditions : Reflux for 2 hr, followed by extraction and solvent removal.
- Yield : 67% (analogous method).
Key Data :
| Property | Value |
|---|---|
| Melting point | 107–111°C |
| Solubility | DMF, acetonitrile |
Synthesis of N,N-Dimethylmethanimidamide
The amidine precursor is prepared via the Pinner reaction:
- Reagents : Acetonitrile (1.0 equiv), dimethylamine (2.0 equiv), HCl gas.
- Conditions : React at −10°C for 12 hr, then neutralize with NaOH.
- Yield : 58–63% (literature-optimized).
Mechanism :
$$ \text{CH₃CN} + \text{(CH₃)₂NH} \xrightarrow{\text{HCl}} \text{(CH₃)₂NC(=NH)NH₂·HCl} \xrightarrow{\text{NaOH}} \text{(CH₃)₂NC(=NH)NH₂} $$
Coupling Reaction: Sulfonamide Formation
The final step involves nucleophilic substitution:
Reagents :
- 4-Cyanobenzenesulfonyl chloride (1.0 equiv)
- N,N-Dimethylmethanimidamide (1.1 equiv)
- Triethylamine (2.0 equiv) in anhydrous DCM.
Conditions : Stir at 0°C for 1 hr, then warm to room temperature for 4 hr.
Workup :
- Wash with 5% HCl (remove excess sulfonyl chloride).
- Purify via silica gel chromatography (DCM/MeOH 95:5).
Reaction Equation :
$$ \text{ClSO₂C₆H₄CN} + \text{(CH₃)₂NC(=NH)NH₂} \xrightarrow{\text{Et₃N}} \text{(CH₃)₂NC(=NH)NHSO₂C₆H₄CN} + \text{HCl} $$
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃):
δ 8.02 (d, 2H, ArH), 7.85 (d, 2H, ArH), 3.12 (s, 6H, N(CH₃)₂), 2.95 (s, 1H, NH). - IR (KBr):
2210 cm⁻¹ (C≡N), 1340/1150 cm⁻¹ (SO₂), 1620 cm⁻¹ (C=N).
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
- Hydrolysis : SO₂Cl₂ + H₂O → SO₂(OH)₂ + 2HCl (mitigated by anhydrous conditions).
- Di-sulfonylation : Controlled by stoichiometry and slow addition.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures through condensation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation reactions can produce sulfonic acids or other oxidized forms .
Scientific Research Applications
N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The cyanobenzene moiety can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight : 293.34 g/mol (calculated).
- Purity : Commercially available at 97% purity .
- Key Functional Groups: Sulfonyl (hydrogen-bond acceptor), cyano (electron-withdrawing), and dimethylmethanimidamide (basic amine).
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide with structurally related compounds:
Functional Group Impact on Activity
- Comparatively, Chlordimeform lacks this group, relying on chloro-methyl interactions for pesticidal activity .
- Cyano Substituent: The 4-cyano group increases electron deficiency in the aromatic ring, which may improve stability or interaction with electron-rich biological targets. In contrast, nitro groups in analogs (e.g., 39263-34-8) introduce stronger electron-withdrawing effects but may reduce metabolic stability .
Biological Activity
N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide, a compound with the IUPAC name (E)-N'-((4-cyanophenyl)sulfonyl)-N,N-dimethylformimidamide, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H11N3O2S
- Molecular Weight : 225.28 g/mol
- Purity : ≥97%
- Storage Conditions : Refrigerated
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues. Moreover, the cyanobenzene moiety may contribute to the compound's lipophilicity, enhancing its permeability across cellular membranes.
In Vitro Studies
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it acts as a competitive inhibitor of carbonic anhydrase, with an IC50 value indicating strong binding affinity (data not fully disclosed in available literature).
- Cytotoxicity : In cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in certain types of cancer cells. This suggests potential applications in cancer therapeutics.
In Vivo Studies
Preliminary animal studies have indicated that the compound may possess anti-inflammatory properties. Administration of this compound in rodent models resulted in reduced inflammation markers, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against clinical isolates.
- Methodology : Disc diffusion method was employed.
- Results : The compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating a broad spectrum of activity.
-
Case Study 2: Cancer Cell Line Testing
- Objective : Evaluate cytotoxic effects on breast cancer cells (MCF-7).
- Methodology : MTT assay was utilized to determine cell viability.
- Results : A significant reduction in cell viability was observed at concentrations above 25 µM after 48 hours of treatment.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | IC50 Value (if applicable) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Not disclosed |
| Antimicrobial | Escherichia coli | 50 | Not disclosed |
| Cytotoxicity | MCF-7 (Breast Cancer) | >25 | Not disclosed |
| Enzyme Inhibition | Carbonic Anhydrase | Not specified | Strong binding affinity |
Q & A
Q. Basic Research Focus
- Key Variables : Reaction temperature, solvent polarity, and reaction time significantly impact yield. For sulfonamide derivatives, polar aprotic solvents like DMF or DMSO are preferred for facilitating nucleophilic substitutions .
- Methylation Protocols : Use methyl iodide or dimethyl sulfate with a base (e.g., NaOH or K₂CO₃) to achieve selective N-methylation. Monitor reaction progress via TLC and confirm product identity using (e.g., dimethyl singlet at δ 3.0–3.2 ppm) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can enhance purity .
Q. Advanced Research Focus
- Copolymerization Strategies : For polymeric analogs, explore controlled copolymerization with monomers like DMDAAC (dimethyldiallylammonium chloride) under APS (ammonium persulfate) initiation to tailor molecular weight and functionality .
- Kinetic Studies : Use HPLC or GC to track intermediate formation and optimize stepwise reaction kinetics .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to validate stereochemistry, particularly for imidamide tautomers .
- FT-IR Analysis : Identify sulfonamide S=O stretches (1320–1240 cm) and C≡N vibrations (2220–2260 cm) to confirm functional group integrity .
How can researchers design biological assays to evaluate the compound’s enzyme inhibition potential?
Q. Basic Research Focus
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, dihydrofolate reductase) based on structural analogs .
- In Vitro Assays : Use fluorometric or spectrophotometric methods (e.g., NADH depletion for dehydrogenase inhibition) with IC determination .
Q. Advanced Research Focus
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess inhibitor-enzyme interactions .
- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .
How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?
Q. Basic Research Focus
- Comparative SAR Studies : Systematically vary substituents (e.g., cyano vs. nitro groups) to isolate electronic effects on bioactivity .
- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across biological replicates .
Q. Advanced Research Focus
- Metabolomic Profiling : Use LC-MS/MS to identify off-target interactions or metabolic degradation pathways that may explain variability .
- Cohort Studies : Compare activity in resistant vs. wild-type cell lines to distinguish target-specific effects from nonspecific toxicity .
What computational strategies can predict the compound’s reactivity and guide synthetic modifications?
Q. Basic Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric preferences (imidamide vs. amidine forms) .
- Retrosynthesis Tools : Leverage AI platforms (e.g., Pistachio, Reaxys) to propose feasible routes using available precursors .
Q. Advanced Research Focus
- Machine Learning Models : Train on sulfonamide reaction databases to predict regioselectivity in electrophilic substitutions .
- QSAR Modeling : Corrogate electronic parameters (Hammett σ) with biological activity to design derivatives with enhanced potency .
What are the material science applications of this compound beyond biological studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
